molecular formula C18H19ClN2O4S B2900402 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide CAS No. 951519-19-0

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide

Katalognummer B2900402
CAS-Nummer: 951519-19-0
Molekulargewicht: 394.87
InChI-Schlüssel: DWWNCDPUBFBPCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a novel therapeutic agent for cancer treatment.

Wirkmechanismus

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide works by binding to mutant p53 proteins and restoring their normal conformation and function. This leads to the activation of downstream signaling pathways that promote apoptosis and inhibit tumor growth. This compound has also been shown to induce autophagy, a cellular process that promotes the degradation of damaged proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, colon, lung, and ovarian cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is its selective targeting of mutant p53 proteins, which are commonly found in cancer cells. This makes it a promising therapeutic agent for cancer treatment. However, one limitation of this compound is its relatively low potency compared to other p53-targeting agents. This may limit its efficacy in some cancer types.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide. One area of focus is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce toxicity. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. This will help to identify patients who are most likely to benefit from this therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a novel therapeutic agent for cancer treatment.

Synthesemethoden

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzenesulfonamide with thiosemicarbazide to form the intermediate, 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline. This intermediate is then reacted with p-tolyl chloroacetate to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide has been extensively studied for its anticancer properties. It has been shown to selectively target mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are known to promote cancer cell survival and proliferation, making them an attractive target for cancer therapy. This compound has also been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.

Eigenschaften

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13-3-6-15(7-4-13)25-12-18(22)20-14-5-8-16(19)17(11-14)21-9-2-10-26(21,23)24/h3-8,11H,2,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWNCDPUBFBPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.